molecular formula C20H19ClN4 B4654480 4-Chloro-2-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine

4-Chloro-2-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine

Cat. No.: B4654480
M. Wt: 350.8 g/mol
InChI Key: ZBOQXUJWNNGGFM-UHFFFAOYSA-N
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Description

4-Chloro-2-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 4-position, a phenyl group at the 2-position, and a phenylpiperazine moiety at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine typically involves the nucleophilic substitution of a chloropyrimidine derivative with a phenylpiperazine. One common method involves the reaction of 2,4-dichloropyrimidine with phenylpiperazine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures . The reaction proceeds through the displacement of the chlorine atom at the 6-position by the nucleophilic nitrogen of the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents like toluene or ethanol.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

    Oxidation Products: N-oxides of the piperazine ring.

    Reduction Products: Secondary amines from the reduction of the piperazine ring.

    Coupling Products: Various aryl or alkyl substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain . This inhibition enhances cholinergic neurotransmission, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s disease. The compound may also interact with various neurotransmitter receptors, modulating their activity and influencing neurological functions .

Comparison with Similar Compounds

4-Chloro-2-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine can be compared with other pyrimidine derivatives and phenylpiperazine-containing compounds:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

4-chloro-2-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4/c21-18-15-19(23-20(22-18)16-7-3-1-4-8-16)25-13-11-24(12-14-25)17-9-5-2-6-10-17/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOQXUJWNNGGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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